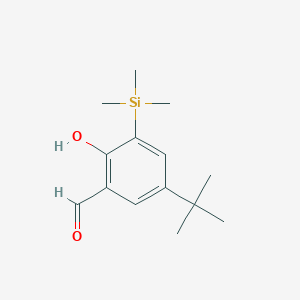
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C14H22O2Si. It is a derivative of benzaldehyde, featuring a tert-butyl group and a trimethylsilyl group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzyl alcohol.
Substitution: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoate.
Applications De Recherche Scientifique
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can form various intermediates and products through nucleophilic addition, oxidation, or reduction reactions. The tert-butyl and trimethylsilyl groups influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered.
3-(Trimethylsilyl)benzaldehyde: Lacks the tert-butyl group, affecting its reactivity and stability.
2-Hydroxy-5-tert-butylbenzaldehyde: Similar structure but different positioning of functional groups.
Uniqueness
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide a combination of steric hindrance and electronic effects that influence its reactivity and stability in various chemical reactions.
Propriétés
Formule moléculaire |
C14H22O2Si |
|---|---|
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
5-tert-butyl-2-hydroxy-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)11-7-10(9-15)13(16)12(8-11)17(4,5)6/h7-9,16H,1-6H3 |
Clé InChI |
AKWCIFYDQNZWAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C)(C)C)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)
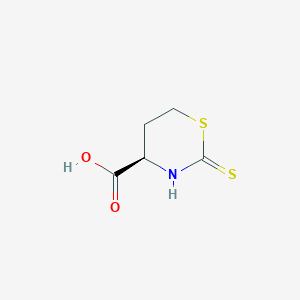
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)


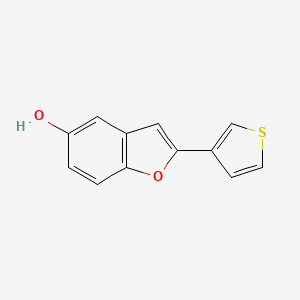
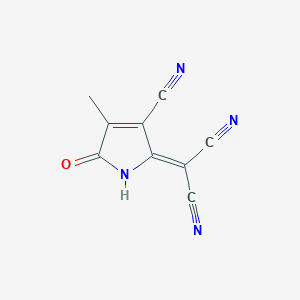

![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)
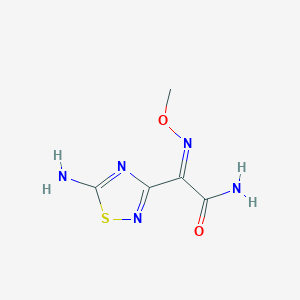
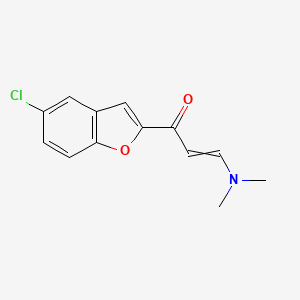
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
